OX1R Functional Selectivity vs. Suvorexant's Dual Orexin Receptor Antagonism (DORA)
In a functional cell-based assay measuring inhibition of orexin-A-induced intracellular Ca2+ release, 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione displays an OX1R Ki of 849 nM. In contrast, its affinity for OX2R is negligible (Ki > 10,000 nM), yielding a >11.8-fold functional selectivity for OX1R [1]. This is fundamentally distinct from the clinically validated dual orexin receptor antagonist (DORA) suvorexant, which exhibits potent, balanced antagonism at both receptor subtypes (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM) . The target compound's profile is thus better suited for isolating OX1R-mediated pharmacology.
| Evidence Dimension | Orexin Receptor Subtype Selectivity (OX1R vs OX2R) in Functional Antagonism Assays |
|---|---|
| Target Compound Data | OX1R Ki = 849 nM; OX2R Ki > 10,000 nM; OX1R/OX2R selectivity ratio > 11.8 |
| Comparator Or Baseline | Suvorexant: OX1R Ki = 0.55 nM; OX2R Ki = 0.35 nM; OX1R/OX2R selectivity ratio = 0.64 |
| Quantified Difference | Target compound is 1,544-fold less potent at OX1R but >28,571-fold less potent at OX2R compared to Suvorexant, resulting in a completely inverted selectivity profile (OX1R-selective vs non-selective). |
| Conditions | Target compound: Antagonist activity at human OX1R and OX2R expressed in CHOK1/HEK cells, assessed as inhibition of orexin A-induced intracellular Ca2+ release [1]. Suvorexant: Radioligand binding assay against human OX1R and OX2R . |
Why This Matters
For neuroscience researchers needing to dissect OX1R-specific signaling pathways without OX2R confound, this compound provides a unique selectivity window (>11.8-fold) that the non-selective clinical candidate Suvorexant cannot offer.
- [1] BindingDB. Affinity Data for BDBM50269656 (CHEMBL4076262) at Human Orexin Receptor Type 1 (OX1R) and Type 2 (OX2R). View Source
